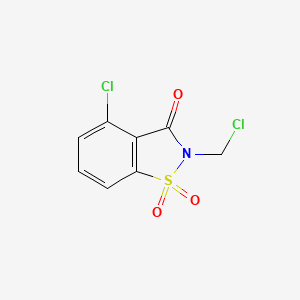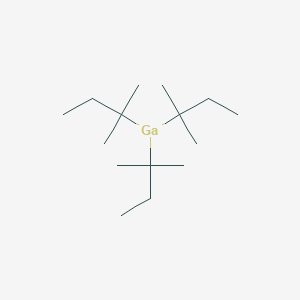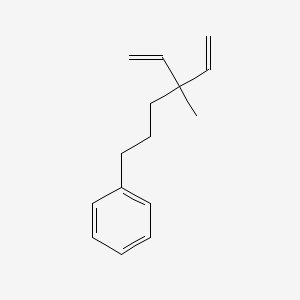![molecular formula C62H106O6 B14265852 Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione CAS No. 138145-30-9](/img/structure/B14265852.png)
Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione is an organic compound characterized by its unique structure, which includes two phenyl rings substituted with dodecyloxy groups at the 3 and 4 positions, connected by an ethane-1,2-dione moiety. This compound belongs to the class of α-dicarbonyl compounds, which are known for their interesting chemical and physical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione typically involves the reaction of 3,4-bis(dodecyloxy)benzaldehyde with a suitable reagent to form the desired diketone. One common method involves the use of potassium cyanide (KCN) as a catalyst in an ethanol solution under reflux conditions . The reaction is carried out for an extended period, often around 50 hours, to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or hydrocarbons.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups onto the phenyl rings .
Aplicaciones Científicas De Investigación
Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione involves its interaction with molecular targets such as proteins and enzymes. For example, its ability to inhibit carboxylesterases is related to the flexibility of the dione bond and the dihedral angle adopted in its structure . The compound’s non-centro-symmetric structure also facilitates electron transfer between the α-carbonyl groups and aromatic nuclei, contributing to its unique properties .
Comparación Con Compuestos Similares
Similar Compounds
1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione: This compound has similar structural features but with methoxy groups instead of dodecyloxy groups.
1-ferrocenyl-2-phenylethanedione: This compound includes a ferrocene moiety, which imparts different electronic properties.
Ferrocene-1,1′-diylbis(2-phenylethanedione): Another ferrocene-containing compound with unique chiral properties in the solid state.
Uniqueness
Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione is unique due to its long dodecyloxy chains, which enhance its solubility and processability in organic solvents. This makes it particularly useful in the development of advanced materials, such as electrochromic devices .
Propiedades
Número CAS |
138145-30-9 |
|---|---|
Fórmula molecular |
C62H106O6 |
Peso molecular |
947.5 g/mol |
Nombre IUPAC |
1,2-bis(3,4-didodecoxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C62H106O6/c1-5-9-13-17-21-25-29-33-37-41-49-65-57-47-45-55(53-59(57)67-51-43-39-35-31-27-23-19-15-11-7-3)61(63)62(64)56-46-48-58(66-50-42-38-34-30-26-22-18-14-10-6-2)60(54-56)68-52-44-40-36-32-28-24-20-16-12-8-4/h45-48,53-54H,5-44,49-52H2,1-4H3 |
Clave InChI |
YLXKHOZJSYKKPW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)C(=O)C2=CC(=C(C=C2)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Morpholine, 4-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-](/img/structure/B14265770.png)


![N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium iodide](/img/structure/B14265777.png)
![1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol](/img/structure/B14265778.png)

![5-{2-[3-(Benzyloxy)-4-methoxyphenyl]ethenyl}-1,2-oxazole](/img/structure/B14265788.png)


![4,5-Dichloro-1-({4-[(thiophen-2-yl)methoxy]phenoxy}methyl)-1H-imidazole](/img/structure/B14265803.png)
![4,4'-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14265811.png)
![Phosphine, [1,1'-binaphthalene]-2,2'-diylbis[bis(4-methoxyphenyl)-](/img/structure/B14265815.png)


